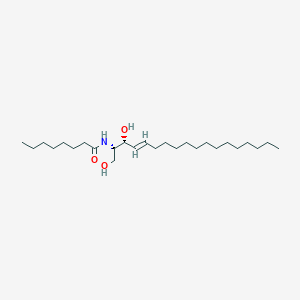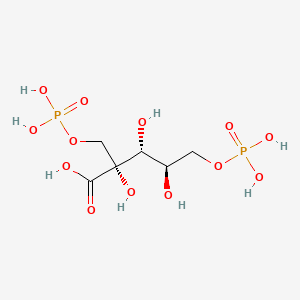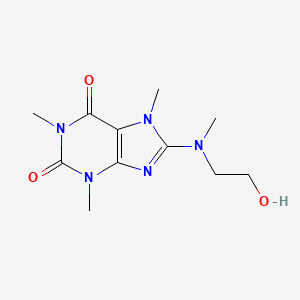
Cannabigerolic acid
Übersicht
Beschreibung
Cannabigerolic acid (CBGA) is the acidic form of cannabigerol (CBG). It is a dihydroxybenzoic acid and olivetolic acid in which the hydrogen at position 3 is substituted by a geranyl group . It is a biosynthetic precursor to Delta-9-tetrahydrocannabinol, which is the principal psychoactive constituent of the Cannabis plant .
Synthesis Analysis
The biosynthesis of CBGA occurs through a chemical interaction between olivetolic acid and geranyl phosphate . This enzymatic reaction involves the alkylation of olivetolic acid in the presence of geranyl pyrophosphate . Notably, olivetolic acid serves as the structural foundation that underpins the existence of all cannabinoids .
Molecular Structure Analysis
The chemical formula of CBGA is C22H32O4 . Its molar mass is 360.494 g·mol −1 . The structure of CBGA is a dihydroxybenzoic acid and olivetolic acid in which the hydrogen at position 3 is substituted by a geranyl group .
Chemical Reactions Analysis
In the Cannabis plant, olivetolic acid and geranyl diphosphate are synthesized into CBGA . CBGA is converted in the plant by CBCA synthase, CBDA synthase, and THCA synthase into CBCA, CBDA, and THCA respectively . Afterwards, THCA and CBDA can be decarboxylated into THC and CBD by drying and heating plant material .
Physical And Chemical Properties Analysis
CBGA has a chemical formula of C22H32O4 and a molar mass of 360.494 g·mol −1 . Data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .
Wissenschaftliche Forschungsanwendungen
Pharmacology and Therapeutics
CBGA has been identified as a non-psychotropic phytocannabinoid with a broad pharmacological profile. It exhibits anti-inflammatory , anticancer , antioxidant , antimicrobial , and neuroprotective properties . These attributes make it a promising compound for therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and microbial infections.
Biosynthesis and Synthetic Biology
Research has explored the biosynthesis of CBGA as a gateway to further cannabinoid production . Synthetic biology approaches have been used to engineer microorganisms like Escherichia coli to produce CBGA, setting the foundation for sustainable production of cannabinoids. This has significant implications for the pharmaceutical industry, where cannabinoids are used for their therapeutic properties.
Neurology and Neuroprotection
CBGA has shown potential in reducing neuroinflammation associated with neurodegenerative diseases . Its neuroprotective effects could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease, providing a non-psychoactive alternative to other cannabinoids.
Oncology and Cancer Research
The efficacy of CBGA in the treatment of glioblastoma, a type of brain tumor, has been demonstrated . Its anticancer properties are being investigated for their potential to inhibit the growth of cancer cells, offering a new avenue for cancer treatment research.
Food and Nutrition Science
CBGA is being studied for its application in the food and pharmaceutical industries. Factors such as climate conditions, cultivation practices, and postharvest processing affect the quality of cannabinoids, including CBGA, which can be translated into practical applications in food science .
Analytical Chemistry and Quality Control
The development of industry-friendly quality control procedures for CBGA-enriched cannabis extracts is crucial . Analytical tools are being advanced to monitor the metabolism of engineered microorganisms and optimize the biosynthesis of natural cannabinoids or their synthetic analogs .
Anti-Inflammatory and Pain Management
CBGA has been found to have selective cyclooxygenase-2 inhibitory properties, which could make it a valuable compound for managing inflammation and pain . Its ability to activate certain receptors involved in pain and inflammatory processes highlights its potential in pain management.
Antimicrobial and Antibacterial Research
The antimicrobial properties of CBGA suggest its use in developing new antibacterial agents . Research in this field could lead to the discovery of novel treatments for bacterial infections, especially in an era of increasing antibiotic resistance.
Wirkmechanismus
Target of Action
Cannabigerolic acid (CBGA) is a major phytocannabinoid present in Cannabis sativa L. It is the principal precursor of several cannabinoids . CBGA interacts with G-protein-coupled receptors and exhibits a wide range of biological activities . It is also known to exhibit cyclooxygenase (COX) inhibitory effects .
Mode of Action
CBGA’s interaction with its targets results in a variety of changes. For instance, it has been reported to exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . It also activates different receptor sites based on in silico predictions .
Biochemical Pathways
CBGA is synthesized in the Cannabis plant from olivetolic acid and geranyl diphosphate . This process is catalyzed by an aromatic prenyltransferase (APT) . CBGA is then converted in the plant by CBCA synthase, CBDA synthase, and THCA synthase into CBCA, CBDA, and THCA respectively .
Pharmacokinetics
The pharmacokinetics of CBGA involve its bioavailability and metabolism. Its carboxyl group enhances bioavailability, reducing susceptibility to first-pass metabolism . Research on CBGA’s fate in mice revealed that it takes 15-45 minutes for effects to manifest, with peak concentrations in plasma at 15 minutes and in the brain at 30 minutes .
Result of Action
The molecular and cellular effects of CBGA’s action are diverse. It has been reported to exhibit neuroprotective activity by reducing neurodegeneration of striatal cells, reduction of mutant Huntington aggregation, and through inhibition of the up-regulation of pro-inflammatory enzymes and cytokines in vivo .
Safety and Hazards
While handling CBGA, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Zukünftige Richtungen
There is a growing interest in investigating the potential therapeutic use(s) of less abundant cannabinoids . One example is CBGA, the common intermediate to cannabinoid production pathways . The decarboxylated analog cannabigerol (CBG) also represents an entry point to the synthesis of an array of cannabinoids . It has proven efficacy in the treatment of glioblastoma brain tumors , reducing neuroinflammation in neurodegenerative diseases , and as a treatment for chemotherapy side effects without psychoactive side effects .
Eigenschaften
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZIOZEUUMJME-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315426 | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabigerolic acid | |
CAS RN |
25555-57-1 | |
| Record name | Cannabigerolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid](/img/structure/B1668180.png)
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)


![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)







